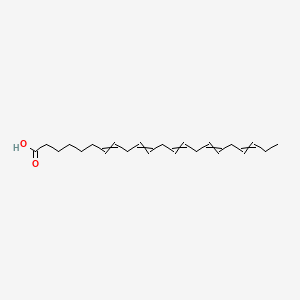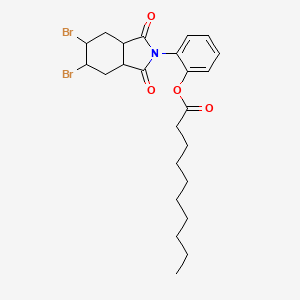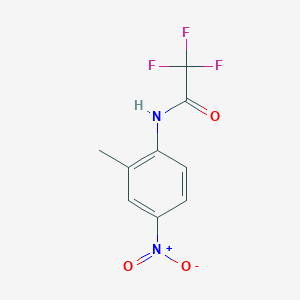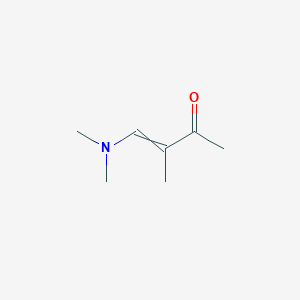
4-(Dimethylamino)-3-methylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-3-methylbut-3-en-2-one is an organic compound with a unique structure that includes a dimethylamino group and a methylbutenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-methylbut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a methylbutenone derivative, under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
4-(Dimethylamino)-3-methylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)cinnamaldehyde
- 4-(Dimethylamino)pyridine
Uniqueness
4-(Dimethylamino)-3-methylbut-3-en-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
1187-89-9 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
4-(dimethylamino)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(7(2)9)5-8(3)4/h5H,1-4H3 |
Clé InChI |
LVYWMSIZUASVKC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CN(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12464974.png)

![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12464976.png)
![[({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12464980.png)
![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12464996.png)
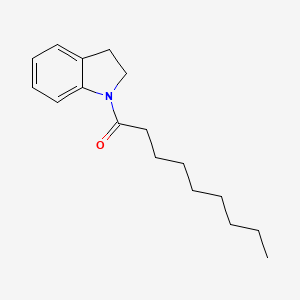
![4-(methoxycarbonyl)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465001.png)
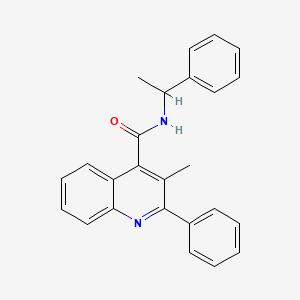
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol](/img/structure/B12465008.png)
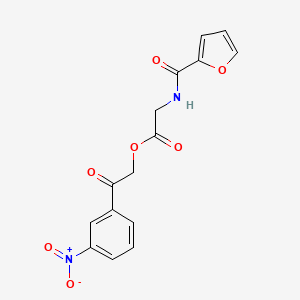
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)
